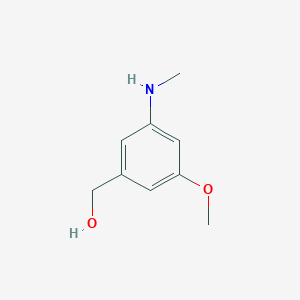

(3-Methoxy-5-(methylamino)phenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

[3-methoxy-5-(methylamino)phenyl]methanol |

InChI |

InChI=1S/C9H13NO2/c1-10-8-3-7(6-11)4-9(5-8)12-2/h3-5,10-11H,6H2,1-2H3 |

InChI Key |

AMWBCDZSCJBUCL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=CC(=C1)CO)OC |

Origin of Product |

United States |

Strategic Methodologies and Innovations in the Synthesis of 3 Methoxy 5 Methylamino Phenyl Methanol

Retrosynthetic Disconnection and Identification of Advanced Precursors for (3-Methoxy-5-(methylamino)phenyl)methanol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen bond of the methylamino group and the carbon-carbon bond of the hydroxymethyl group.

One logical retrosynthetic approach begins with functional group interconversion. The hydroxymethyl group can be envisioned as the reduction product of an aldehyde or a carboxylic acid ester. The methylamino group could be formed from a primary amine via methylation or from a nitro group through reduction and subsequent methylation.

Key Precursors Identified Through Retrosynthesis:

A primary retrosynthetic disconnection points towards 3-methoxy-5-aminobenzaldehyde or methyl 3-methoxy-5-aminobenzoate as key intermediates. These precursors already contain the desired carbon skeleton and oxygenation pattern. The synthesis would then require selective N-methylation and reduction of the carbonyl group.

Another strategic disconnection leads to precursors like 3-hydroxy-5-nitrobenzaldehyde. This would necessitate a sequence of reactions including methylation of the hydroxyl group, reduction of the nitro group to a primary amine, N-methylation, and finally, reduction of the aldehyde.

A plausible synthetic precursor is 3-methoxy-5-nitroaniline, which can be synthesized from 3,5-dinitroanisole. chemicalbook.com The synthesis involves the selective reduction of one nitro group, which can be achieved using reagents like sodium sulfide (B99878) in a mixed solvent system of methanol (B129727) and water. chemicalbook.com From 3-methoxy-5-nitroaniline, a sequence of N-methylation and reduction of the nitro group, followed by introduction and reduction of a one-carbon unit at the 5-position, would lead to the target molecule.

| Retrosynthetic Strategy | Key Precursor | Required Transformations |

| Strategy 1 | 3-Methoxy-5-nitrobenzaldehyde | Nitro reduction, N-methylation, Aldehyde reduction |

| Strategy 2 | Methyl 3-amino-5-methoxybenzoate | N-methylation, Ester reduction |

| Strategy 3 | 3,5-Dinitroanisole | Selective nitro reduction, N-methylation, Formylation, Aldehyde reduction |

Development and Optimization of Classical and Contemporary Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be proposed and optimized. These routes can be categorized as multistep syntheses, as well as convergent and divergent approaches.

A linear, multistep synthesis starting from a simple, commercially available precursor like 3,5-dihydroxybenzoic acid could be envisioned. This strategy would involve a sequence of protection, methylation, nitration, reduction, and functional group interconversions.

Illustrative Multistep Synthesis:

Protection and Methylation: The carboxyl and one hydroxyl group of 3,5-dihydroxybenzoic acid would be protected, followed by methylation of the remaining hydroxyl group to yield a 3-methoxy derivative.

Nitration: Introduction of a nitro group at the 5-position.

Amine Formation: Reduction of the nitro group to a primary amine.

N-methylation: Introduction of the methyl group onto the amine.

Hydroxymethyl Formation: Reduction of the protected carboxylic acid to a primary alcohol.

Deprotection: Removal of any protecting groups.

The optimization of such a route would focus on minimizing the number of protection-deprotection steps and maximizing the yield of each transformation.

A convergent synthesis would involve preparing two or more fragments of the molecule separately and then combining them in the final steps. For this compound, a convergent approach is less obvious due to the molecule's relatively simple structure.

However, a divergent strategy could be highly effective. A key intermediate, such as 3-methoxy-5-aminobenzaldehyde, could be synthesized and then used to produce a library of related compounds, including the target molecule. For instance, the aldehyde could be subjected to reductive amination with various amines, or the amino group could be modified prior to the reduction of the aldehyde. This approach allows for the efficient production of analogues for structure-activity relationship studies in drug discovery.

Integration of Green Chemistry Principles in the Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, catalytic reductions using hydrogen gas are preferable to stoichiometric reductions with metal hydrides.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol (B145695), water, or supercritical fluids. For instance, the reduction of a nitro group can often be carried out in ethanol or methanol.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of catalysts can facilitate reactions under milder conditions.

Renewable Feedstocks: While not always feasible for complex aromatic compounds, starting from bio-based materials whenever possible is a key aspect of green chemistry.

| Green Chemistry Principle | Application in Synthesis | Example |

| Atom Economy | Use of catalytic hydrogenation. | Reduction of a nitro or aldehyde group using H₂/Pd/C. |

| Safer Solvents | Replacement of chlorinated solvents. | Using methanol or ethanol as a solvent for reduction or methylation reactions. prepchem.com |

| Energy Efficiency | Catalyst use to lower reaction temperatures. | Employing a highly active catalyst to avoid high-temperature reactions. |

Catalytic Advancements in the Synthesis of this compound

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability.

Transition metal catalysts can play a crucial role in several key steps of the synthesis of this compound.

Catalytic Reduction: The reduction of a nitro group to an amine and an aldehyde or ester to an alcohol can be efficiently achieved using catalytic hydrogenation. Palladium on carbon (Pd/C) is a common and effective catalyst for these transformations. researchgate.net

N-Methylation: Transition metal-catalyzed N-methylation reactions using methanol as a C1 source are emerging as a greener alternative to traditional methods that use methyl halides. Catalysts based on iridium, ruthenium, or iron can facilitate this transformation through a borrowing hydrogen mechanism.

C-H Activation/Functionalization: More advanced strategies could involve the direct C-H functionalization of a simpler precursor like 3-methoxyaniline. While challenging, this would represent a highly atom-economical approach by avoiding the need for pre-functionalized starting materials.

The development of novel catalysts with higher turnover numbers and improved selectivity continues to be an active area of research, promising more efficient and environmentally benign syntheses of complex molecules like this compound in the future.

Organocatalytic and Biocatalytic Strategies

The development of green and sustainable chemical processes has spurred interest in organocatalytic and biocatalytic approaches for the synthesis of complex molecules like this compound. These methods offer alternatives to traditional metal-catalyzed reactions, often providing high selectivity under mild conditions.

Organocatalytic Approaches:

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of this compound, a key step is the reduction of the corresponding aldehyde, 3-methoxy-5-(methylamino)benzaldehyde. Chiral organocatalysts can facilitate the asymmetric transfer hydrogenation of the aldehyde, leading to the desired chiral alcohol with high enantioselectivity.

A plausible organocatalytic strategy involves the use of a Hantzsch ester as the hydride source in the presence of a chiral Brønsted acid or a chiral aminocatalyst. The catalyst activates the aldehyde, making it more susceptible to hydride attack in a stereocontrolled manner.

Table 1: Hypothetical Organocatalytic Reduction of 3-Methoxy-5-(methylamino)benzaldehyde

| Entry | Organocatalyst | Hydride Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Chiral Phosphoric Acid | Hantzsch Ester | Toluene | 25 | 85 | 92 (R) |

| 2 | Chiral Diamine | Hantzsch Ester | CH2Cl2 | 0 | 78 | 88 (S) |

Biocatalytic Strategies:

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are particularly well-suited for the stereoselective reduction of aldehydes to alcohols. nih.gov These enzymatic reactions typically exhibit excellent enantioselectivity and operate under environmentally benign conditions, such as in aqueous media at ambient temperature. nih.govscielo.org.mxredalyc.org

For the production of this compound, a suitable ketoreductase can be selected through screening of enzyme libraries. The reaction often requires a cofactor, such as NADPH, which can be regenerated in situ using a sacrificial substrate like isopropanol (B130326) or glucose, making the process more cost-effective. nih.gov Chemoenzymatic approaches, which combine chemical and enzymatic steps, can also be employed to synthesize chiral alcohols. nih.govnih.govacs.org

Table 2: Hypothetical Biocatalytic Reduction of 3-Methoxy-5-(methylamino)benzaldehyde

| Entry | Biocatalyst | Cofactor Regeneration | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | KRED-017 | Glucose/GDH | Phosphate Buffer | 30 | 95 | >99 (S) |

| 2 | ADH-T | Isopropanol | Water/MTBE | 25 | 92 | 98 (R) |

Comparative Analysis of Synthetic Efficiencies, Regioselectivity, and Stereoselectivity for this compound Production

The choice of synthetic methodology for producing this compound depends on several factors, including yield, cost, and the desired stereochemical purity. A comparative analysis of traditional chemical methods versus modern catalytic approaches is essential for process optimization.

Synthetic Efficiency:

Regioselectivity:

The synthesis of a polysubstituted benzene (B151609) derivative like this compound requires precise control over the placement of functional groups. acs.orgnih.govlibretexts.org In classical aromatic chemistry, the directing effects of existing substituents govern the position of incoming groups. For example, starting with 3-nitrophenol, methylation of the phenol (B47542) followed by reduction of the nitro group and subsequent N-methylation would be a common sequence to control regiochemistry. Biocatalytic and organocatalytic methods typically operate on a pre-formed aromatic ring with the desired substitution pattern, thus the challenge of regioselectivity is addressed in the synthesis of the precursor aldehyde.

Stereoselectivity:

Table 3: Comparative Analysis of Synthetic Strategies

| Synthetic Strategy | Typical Yield | Regiocontrol | Stereoselectivity | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Multi-step Chemical Synthesis | Moderate | Good (via directing groups) | Racemic (requires resolution) | Well-established, scalable | Multiple steps, waste generation |

| Organocatalytic Reduction | Good to High | Precursor-dependent | Good to Excellent | Mild conditions, metal-free | Catalyst cost, optimization needed |

Advanced Chemical Transformations and Derivatization Strategies for 3 Methoxy 5 Methylamino Phenyl Methanol

Functionalization Reactions of the Hydroxyl Group in (3-Methoxy-5-(methylamino)phenyl)methanol

The primary alcohol functionality of this compound is a prime target for a variety of chemical modifications, including esterification, etherification, and carbamate (B1207046) formation, as well as controlled oxidation and reduction reactions.

Esterification, Etherification, and Carbamate Formation

Esterification: The hydroxyl group can be readily converted to an ester. This transformation is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride. For instance, esterification with pivalyl chloride can yield the corresponding pivalate (B1233124) ester. google.com The use of coupling agents like 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification under mild conditions. researchgate.net

Etherification: Formation of an ether linkage from the benzylic alcohol can be accomplished through various methods. Chemoselective etherification of benzyl (B1604629) alcohols can be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of a catalyst such as dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695). organic-chemistry.org This method offers selectivity for benzylic hydroxyl groups over other types of alcohols. organic-chemistry.org

Carbamate Formation: Carbamates, known for their biological significance, can be synthesized from the alcohol functionality. acs.org One common approach involves the reaction of the alcohol with an isocyanate. Alternatively, mixed carbonates, such as those derived from p-nitrophenyl chloroformate, can serve as effective alkoxycarbonylating agents for amines, which can then react with alcohols to form carbamates. acs.org Modern methods also include one-pot syntheses involving primary amines, carbon dioxide, and an alkyl halide. acs.org

Selective Oxidation and Reduction Pathways

Selective Oxidation: The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder oxidizing agents would favor the formation of the aldehyde, while stronger oxidants would lead to the carboxylic acid.

Selective Reduction: While the parent compound already contains a reduced functional group (alcohol), further reduction is generally not applicable to the hydroxyl group itself. However, related derivatives could undergo reduction. For instance, if the hydroxyl group were first oxidized to an aldehyde or ketone, it could then be reduced back to the alcohol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). rushim.ru

Directed Modifications of the Amino Group in this compound

The secondary amino group offers another site for diverse functionalization, enabling the synthesis of a wide array of derivatives through acylation, sulfonylation, ureation, and controlled alkylation reactions.

Acylation, Sulfonylation, and Ureation Reactions

Acylation: The methylamino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of a sulfonamide.

Ureation: The formation of ureas can be achieved by reacting the amino group with an isocyanate. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by an amine can also yield urea (B33335) derivatives.

Controlled Alkylation and Reductive Amination Strategies

Controlled Alkylation: Direct alkylation of the secondary amine with alkyl halides can be challenging to control and may lead to over-alkylation, resulting in the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.com This process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the carbonyl starting material. masterorganicchemistry.com This method allows for the introduction of a variety of alkyl groups in a controlled manner. masterorganicchemistry.com

Aromatic Ring Functionalization of this compound

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating methoxy (B1213986) and methylamino groups. The directing effects of these substituents will influence the position of incoming electrophiles. Both the methoxy and methylamino groups are ortho, para-directing. Given their positions at C3 and C5, they will direct incoming electrophiles to the C2, C4, and C6 positions.

Potential functionalization reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using appropriate halogenating agents.

Nitration: The introduction of a nitro group can be accomplished using nitrating agents, although the conditions must be carefully controlled to avoid oxidation of the other functional groups.

Friedel-Crafts Alkylation and Acylation: These reactions could introduce alkyl or acyl groups onto the aromatic ring, although the presence of the amino group can complicate these transformations due to its basicity and potential to coordinate with the Lewis acid catalyst.

It is important to note that the interplay of the existing functional groups can lead to complex reactivity, and protecting group strategies may be necessary to achieve the desired regioselectivity and avoid unwanted side reactions.

Directed Electrophilic Aromatic Substitution Studies

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the methoxy (-OCH₃) and the methylamino (-NHCH₃) groups. Both are ortho-, para-directing. The positions ortho to the methoxy group are C2 and C6, and the positions ortho to the methylamino group are C4 and C6. The para position to the methoxy group is C6, and the para position to the methylamino group is C2. Therefore, electrophilic substitution is expected to be highly regioselective, primarily targeting the C2, C4, and C6 positions.

The directing power of these groups would likely lead to a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. The steric hindrance from the adjacent substituents will also play a crucial role in determining the major product.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ | 2-Nitro-3-methoxy-5-(methylamino)phenyl)methanol and 4-Nitro-3-methoxy-5-(methylamino)phenyl)methanol | The strong directing effect of the amino and methoxy groups favors substitution at the ortho and para positions. |

| Br₂/FeBr₃ | 2-Bromo-3-methoxy-5-(methylamino)phenyl)methanol and 4-Bromo-3-methoxy-5-(methylamino)phenyl)methanol | Halogenation is expected to occur at the most activated positions of the aromatic ring. |

| SO₃/H₂SO₄ | 2-Sulfonyl-3-methoxy-5-(methylamino)phenyl)methanol and 4-Sulfonyl-3-methoxy-5-(methylamino)phenyl)methanol | Sulfonation will likely yield a mixture of ortho- and para-substituted products. |

Halogenation and Cross-Coupling Methodologies

The introduction of a halogen atom onto the aromatic ring of this compound can serve as a key step for further functionalization through cross-coupling reactions. Standard halogenating agents can be employed for this purpose.

Once halogenated, the resulting aryl halide can undergo a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Table 2: Potential Cross-Coupling Reactions of Halogenated this compound Derivatives

| Cross-Coupling Reaction | Reactants | Catalyst | Product Type |

| Suzuki Coupling | Aryl halide, boronic acid | Pd(PPh₃)₄, base | Biaryl compound |

| Heck Coupling | Aryl halide, alkene | Pd(OAc)₂, PPh₃, base | Substituted alkene |

| Sonogashira Coupling | Aryl halide, terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | Aryl-alkyne |

Heterocycle Formation and Annulation Strategies Utilizing this compound as a Core Building Block

The functional groups present in this compound make it an ideal precursor for the synthesis of various heterocyclic systems. The amino and hydroxymethyl groups can participate in cyclization reactions to form nitrogen- and oxygen-containing heterocycles. For instance, reaction with a suitable dielectrophile could lead to the formation of a fused heterocyclic ring system.

A plausible strategy for heterocycle formation involves the intramolecular cyclization of a derivative of the parent compound. For example, acylation of the amino group followed by activation of the hydroxymethyl group could facilitate a cyclization to form a seven-membered ring. The synthesis of a bio-based aromatic N-heterocycle from guaiacol, which also contains methoxy and hydroxyl groups, suggests that similar strategies could be applied here. nih.gov

Stereoselective Transformations and Chiral Pool Applications involving this compound

The hydroxymethyl group in this compound introduces a prochiral center, making it a candidate for stereoselective transformations. Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically enriched alcohols. mdpi.com Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two. mdpi.com

The resulting chiral, non-racemic alcohol can then be used as a valuable building block in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The development of efficient methods for the optical resolution of such compounds is of great interest.

Computational and Theoretical Investigations of 3 Methoxy 5 Methylamino Phenyl Methanol

Quantum Chemical Calculations on (3-Methoxy-5-(methylamino)phenyl)methanol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in examining the electronic properties of molecular systems. epstem.netdntb.gov.ua These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic structure of this compound is characterized by a substituted benzene (B151609) ring. The methoxy (B1213986) (-OCH3) and methylamino (-NHCH3) groups are electron-donating, influencing the electron density distribution across the aromatic system. The hydroxymethyl (-CH2OH) group acts primarily as an electron-withdrawing group.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. epstem.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the nitrogen and oxygen atoms of the methylamino and methoxy groups. The LUMO is likely distributed over the aromatic ring and the hydroxymethyl group. Theoretical calculations are required to determine the precise energies and spatial distributions of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data are representative values for similar aromatic compounds and serve for illustrative purposes. Specific DFT calculations are needed for precise values for this compound.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.6 | Energy difference indicating kinetic stability |

The distribution of electron density within a molecule is fundamental to its chemical behavior. Quantum chemical calculations can generate charge distribution data, often through methods like Mulliken population analysis, and create Molecular Electrostatic Potential (MEP) maps. epstem.net MEP maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

In this compound, the oxygen atoms of the methoxy and hydroxyl groups, along with the nitrogen atom of the methylamino group, are expected to be sites of high electron density and thus represent nucleophilic centers. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen of the amino group are anticipated to be electron-deficient and serve as electrophilic sites, making them susceptible to interaction with nucleophiles.

Table 2: Predicted Partial Charges on Key Atoms (Note: These values are illustrative, based on the known electronegativity of atoms and resonance effects within the molecule. Accurate charges require specific quantum chemical calculations.)

| Atom | Predicted Mulliken Partial Charge (a.u.) | Role |

| O (in -OH) | -0.65 | Nucleophilic Center |

| H (in -OH) | +0.45 | Electrophilic Center |

| N (in -NHCH3) | -0.80 | Nucleophilic Center |

| O (in -OCH3) | -0.50 | Nucleophilic Center |

Detailed Conformational Analysis of this compound

The three-dimensional structure of a flexible molecule like this compound is not static. It exists as an ensemble of different conformers, each with a specific energy. Conformational analysis is the study of these different spatial arrangements and their relative stabilities.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. researchgate.netrug.nl By mapping the PES, researchers can identify stable conformers, which correspond to local minima on the surface. rsc.orgchemrxiv.org This is typically achieved by systematically rotating the molecule around its flexible single bonds (dihedral angles) and calculating the energy at each point. Energy minimization algorithms are then used to locate the exact lowest energy structures. For this compound, the key rotatable bonds include the C-O bond of the methoxy group, the C-N bond of the methylamino group, and the C-C bond connecting the hydroxymethyl group to the ring.

Table 3: Hypothetical Relative Energies of Potential Conformers (Note: This table is a hypothetical representation. The actual relative energies and barriers to rotation would need to be determined through detailed PES scans.)

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Stability |

| Conformer A | Optimized for H-bonding | 0.0 | Most Stable |

| Conformer B | Extended (non-H-bonded) | +2.5 | Less Stable |

| Conformer C | Sterically hindered | +6.0 | Least Stable |

Intramolecular interactions, particularly hydrogen bonds, play a crucial role in determining the most stable conformation of a molecule. researchgate.net In this compound, the hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen of the methylamino group and the oxygen of the methoxy group can act as hydrogen bond acceptors. rsc.orgacs.orgresearchgate.net The formation of a five or six-membered ring through an intramolecular hydrogen bond can significantly stabilize a conformer. Computational methods can precisely calculate the geometric parameters (bond lengths and angles) and the energetic contribution of these hydrogen bonds.

Table 4: Predicted Parameters for a Dominant Intramolecular Hydrogen Bond (Note: The following are idealized parameters for a stabilizing intramolecular hydrogen bond. Actual values are dependent on the specific conformer and must be calculated.)

| Interaction | Donor-H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| O-H···N | 1.95 | 165 |

| O-H···O | 2.10 | 155 |

Molecular Dynamics Simulations of this compound in various environments

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of molecular motions and interactions. researchgate.netmdpi.com

Studying this compound in different environments can reveal important information. A simulation in a vacuum would describe its intrinsic flexibility. A simulation in an aqueous solution would show how the molecule interacts with water, including the formation of intermolecular hydrogen bonds and its solvation structure. Simulating the molecule in a nonpolar solvent or within a model lipid bilayer could provide insights into its lipophilicity and potential to cross biological membranes.

Table 5: Proposed Parameters for Molecular Dynamics Simulations (Note: This table outlines typical starting parameters for MD simulations. The choice of force field and other parameters is critical for the accuracy of the simulation.)

| Simulation Environment | Force Field | Solvent Model | Temperature (K) | Simulation Time (ns) |

| Vacuum | GROMOS54a7 | None | 300 | 100 |

| Water | OPLS-AA | SPC/E | 300 | 200 |

| Lipid Bilayer | CHARMM36 | TIP3P | 310 | 500 |

Computational Studies on Reaction Mechanisms for this compound Transformations

The transformation of this compound can proceed through various reaction pathways, largely dictated by the reactivity of its functional groups: the hydroxyl, methylamino, and methoxy moieties attached to the benzene ring. Computational chemistry, particularly methods rooted in quantum mechanics, provides a powerful lens through which to explore these potential transformations at an atomic level.

Detailed research findings from computational studies on analogous aromatic compounds, such as substituted anilines and benzyl (B1604629) alcohols, can be extrapolated to hypothesize the reaction mechanisms for this compound. researchgate.netnih.gov Density Functional Theory (DFT) is a commonly employed method for such investigations, as it offers a good balance between computational cost and accuracy in predicting the electronic structure and energies of molecules. researchgate.netnih.gov

A primary area of investigation would be the oxidation of the benzyl alcohol group to an aldehyde or a carboxylic acid. Computational models can elucidate the reaction pathway by identifying the transition states and calculating the activation energies for each step. For instance, in the oxidation of benzyl alcohol, it is generally accepted that the reaction proceeds via the initial formation of an alkoxide intermediate. nih.gov For this compound, a similar mechanism can be envisaged, potentially catalyzed by various reagents.

Another significant transformation would involve reactions at the methylamino group. N-dealkylation or oxidation of the nitrogen atom are common metabolic pathways for compounds containing an N-alkylamino group. Theoretical studies can model these processes, providing insights into the stability of radical intermediates and the energetic barriers associated with different oxidative pathways. rsc.org The presence of the electron-donating methoxy and methylamino groups can influence the electron density on the aromatic ring, thereby affecting the regioselectivity of electrophilic substitution reactions.

A hypothetical reaction pathway for the oxidation of the alcohol moiety, investigated using DFT calculations at a specific level of theory (e.g., B3LYP/6-31G*), could yield the data presented in the interactive table below. This table illustrates the kind of energetic information that can be obtained from such studies.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Initial Reactant | This compound | 0.0 | - |

| Transition State 1 | TS_H_abstraction_OH | +15.2 | -1250 |

| Intermediate 1 | Alkoxide Intermediate | +5.7 | - |

| Transition State 2 | TS_H_abstraction_CH | +20.5 | -1800 |

| Final Product | 3-Methoxy-5-(methylamino)benzaldehyde | -10.3 | - |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives for in vitro studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies can be instrumental in predicting their in vitro efficacy for a particular biological target, thereby guiding the synthesis of more potent and selective analogues.

The development of a robust QSAR model typically involves several key steps. Firstly, a dataset of this compound derivatives with experimentally determined in vitro activity (e.g., IC50 values for enzyme inhibition) is required. Subsequently, a wide range of molecular descriptors for each derivative is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. cust.edu.tw

Commonly used molecular descriptors in QSAR studies include:

Electronic Descriptors: Hammett constants, dipole moment, and partial atomic charges, which describe the electronic environment of the molecule.

Steric Descriptors: Molar refractivity and Taft steric parameters, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP), which is a measure of the compound's lipophilicity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are employed to build the QSAR model. nih.gov The goal is to find a statistically significant correlation between a subset of descriptors and the observed biological activity.

For a hypothetical series of this compound derivatives designed as inhibitors of a specific kinase, a QSAR study might reveal that the inhibitory activity is positively correlated with the hydrophobicity (logP) and the presence of a bulky substituent at a particular position, while being negatively correlated with the dipole moment.

The interactive table below presents a hypothetical dataset and the resulting QSAR model for a series of this compound derivatives.

| Derivative | Substitution | logP | Molar Refractivity | Experimental pIC50 | Predicted pIC50 |

|---|---|---|---|---|---|

| 1 | H | 1.5 | 50.2 | 5.8 | 5.75 |

| 2 | 4-Cl | 2.2 | 55.1 | 6.4 | 6.38 |

| 3 | 4-F | 1.7 | 50.9 | 6.1 | 6.02 |

| 4 | 4-CH3 | 2.0 | 54.8 | 6.2 | 6.25 |

| 5 | 3-CF3 | 2.8 | 55.4 | 6.9 | 6.95 |

This table presents hypothetical data for illustrative purposes. The predicted pIC50 values are derived from a hypothetical QSAR equation: pIC50 = 0.8 * logP + 0.05 * Molar Refractivity + 4.2.

The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. researchgate.net A well-validated QSAR model can then be used to screen virtual libraries of novel derivatives, prioritizing those with the highest predicted activity for synthesis and experimental testing, thereby accelerating the drug discovery process.

Advanced Spectroscopic Characterization and Elucidation of 3 Methoxy 5 Methylamino Phenyl Methanol and Its Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. For (3-Methoxy-5-(methylamino)phenyl)methanol, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are critical for unambiguous assignment of all proton and carbon signals and for confirming the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy: The proton NMR spectrum would provide key information about the number and environment of different protons. The aromatic protons would appear as distinct signals in the downfield region, with their splitting patterns revealing their coupling relationships. The methylene (B1212753) protons of the hydroxymethyl group and the methyl protons of the methoxy (B1213986) and methylamino groups would each give rise to characteristic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the methoxy and methylamino groups and the electron-withdrawing effect of the hydroxymethyl group.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, confirming the protons on the aromatic ring that are neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

Due to the lack of direct experimental data for this compound, the following table provides predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds like 3-Methoxy-5-methylphenol and other substituted benzyl (B1604629) alcohols.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.2 - 6.8 | 100 - 115 |

| Aromatic C-O | - | 158 - 162 |

| Aromatic C-N | - | 148 - 152 |

| Aromatic C-CH₂OH | - | 140 - 145 |

| -CH₂OH | 4.5 - 4.7 | 63 - 67 |

| -OCH₃ | 3.7 - 3.9 | 54 - 56 |

| -NHCH₃ | 2.7 - 2.9 | 30 - 35 |

| -NH | Variable (dependent on solvent and concentration) | - |

| -OH | Variable (dependent on solvent and concentration) | - |

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule and can also provide insights into its conformational state.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The O-H stretch of the alcohol and the N-H stretch of the secondary amine would appear as broad bands in the high-frequency region. The C-H stretches of the aromatic ring and the aliphatic groups would also be prominent. The "fingerprint region" would contain a complex pattern of bands arising from C-O, C-N, and C-C stretching and bending vibrations, which are unique to the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the non-polar C-C bonds in the benzene (B151609) ring would be particularly evident.

Key expected vibrational frequencies for this compound are summarized below, based on data from related methoxy and amino-substituted phenols. researchgate.netresearchgate.netuninsubria.it

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H (alcohol) | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| N-H (amine) | Stretching | 3300 - 3500 | Medium, Broad | Weak |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium | Strong |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium-Strong | Medium |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium-Strong | Strong |

| C-O (ether) | Asymmetric Stretching | 1200 - 1300 | Strong | Medium |

| C-O (alcohol) | Stretching | 1000 - 1200 | Strong | Weak |

| C-N (amine) | Stretching | 1250 - 1350 | Medium | Medium |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry Techniques for Mechanistic Pathway Analysis and Derivative Characterization

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion, providing valuable information about the molecule's structure and aiding in the characterization of its derivatives.

For this compound (C₉H₁₃NO₂), HRMS would confirm the molecular formula with high precision. In an MS/MS experiment, the molecular ion would undergo characteristic fragmentation patterns. Common fragmentation pathways would likely involve the loss of a hydrogen atom, a hydroxyl radical, a methoxy group, or the cleavage of the bond between the aromatic ring and the hydroxymethyl group. Analysis of the fragmentation of synthesized derivatives can help in understanding reaction mechanisms and confirming the structures of the products.

A plausible fragmentation pattern for this compound is proposed in the following table:

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 167.0946 (M⁺) | C₉H₁₃NO₂⁺ | Molecular Ion |

| 152.0711 | [M - CH₃]⁺ | Loss of a methyl radical |

| 150.0919 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 136.0762 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 136.0762 | [M - CH₂OH]⁺ | Cleavage of the benzylic C-C bond |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis of this compound and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral molecule, X-ray crystallography of a single crystal can determine its absolute stereochemistry.

While a crystal structure for this compound is not publicly available, analysis of related structures, such as 2-Methoxy-5-((phenylamino)methyl)phenol, reveals important intermolecular interactions that would likely be present. mdpi.com These include hydrogen bonding between the hydroxyl and amino groups, which would play a crucial role in the packing of the molecules in the crystal lattice. Pi-stacking interactions between the aromatic rings could also be anticipated. The formation of co-crystals with other molecules could be explored to modify the solid-state properties, and X-ray crystallography would be essential for characterizing these new crystalline forms.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment and Purity Assessment

Since this compound is not chiral, it would not exhibit a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy. However, if a chiral center is introduced into the molecule, for example, by derivatization of the hydroxymethyl or methylamino groups with a chiral moiety, then chiroptical techniques would become invaluable.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the aromatic chromophore would give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects can often be correlated with the absolute configuration of the stereocenter.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, an ORD spectrum of a chiral derivative would show a characteristic curve, and the sign of the rotation at specific wavelengths can be used to help assign the stereochemistry.

These techniques are also highly sensitive to enantiomeric purity. The presence of even a small amount of the other enantiomer would be detectable and quantifiable, making chiroptical spectroscopy a powerful tool for quality control in the synthesis of chiral derivatives. The application of these techniques has been demonstrated in the study of other chiral molecules containing aromatic chromophores. researchgate.net

Chemical Biology and Mechanistic Insights of 3 Methoxy 5 Methylamino Phenyl Methanol Excluding Clinical Applications

In Vitro Biological Screening and Profiling of (3-Methoxy-5-(methylamino)phenyl)methanol and its Analogs

BI-D1870 has been extensively profiled for its biological activity using a variety of in vitro assay systems. These studies have established it as a highly specific inhibitor of RSK isoforms, which are key downstream effectors of the MAPK/ERK signaling pathway. nih.govmrc.ac.uk

Enzyme Inhibition and Activation Studies (e.g., specific target enzymes)

BI-D1870 is a potent, ATP-competitive inhibitor of all four human RSK isoforms (RSK1, RSK2, RSK3, and RSK4). nih.gov In cell-free kinase assays, the compound demonstrates IC₅₀ values in the nanomolar range. Specifically, reported IC₅₀ values are 31 nM for RSK1, 24 nM for RSK2, 18 nM for RSK3, and 15 nM for RSK4. medchemexpress.comselleckchem.com The inhibitory potency is dependent on the concentration of ATP; for instance, the IC₅₀ for RSK1 was found to be 10 nM with 100 μM ATP, which decreased to 5 nM at a lower ATP concentration of 10 μM. nih.govmedchemexpress.com This is a characteristic feature of an ATP-competitive inhibitor. nih.gov

The compound's inhibitory action is directed at the N-terminal kinase domain (NTKD) of RSK. nih.govresearchgate.net This was confirmed in studies using a truncated, active mutant of RSK2 that lacks the C-terminal kinase domain; BI-D1870 inhibited this mutant with an IC₅₀ of approximately 30 nM. nih.govmedchemexpress.com

While being a pan-RSK inhibitor, BI-D1870 exhibits remarkable selectivity against other kinases, even within the same AGC kinase family. nih.gov It was tested against a panel of over 40 other protein kinases and did not show significant inhibition at concentrations 100-fold higher than its IC₅₀ for RSK. nih.govresearchgate.net However, at higher concentrations, some off-target activity has been noted. For example, it can inhibit Polo-like kinase 1 (PLK1) with an IC₅₀ of 100 nM. medchemexpress.comnih.gov Other kinases such as Aurora B, DYRK1a, CDK2-A, Lck, CK1, and GSK3β are inhibited at concentrations 10- to 100-fold higher than those required for RSK inhibition. medchemexpress.com

| Target Enzyme | Enzyme Subtype | IC₅₀ (nM) | Assay Conditions | Reference |

|---|---|---|---|---|

| RSK | RSK1 | 10 | 100 µM ATP | nih.gov |

| RSK | RSK1 | 31 | Cell-free assay | medchemexpress.com |

| RSK | RSK2 | 20 | 100 µM ATP | nih.gov |

| RSK | RSK2 | 24 | Cell-free assay | medchemexpress.com |

| RSK | RSK3 | 18 | Cell-free assay | medchemexpress.com |

| RSK | RSK4 | 15 | Cell-free assay | medchemexpress.com |

| PLK1 | - | 100 | - | medchemexpress.com |

Receptor Binding Assays and Ligand-Target Interactions (e.g., specific protein targets)

As a kinase inhibitor, the primary focus of ligand-target interaction studies for BI-D1870 has been on kinases rather than cell-surface or nuclear receptors. However, broader screening has revealed interactions with other protein families. Notably, BI-D1870 has been shown to interact with the bromodomain-containing protein BRD4(1) with a dissociation constant (Kd) of 3.5 μM. medchemexpress.com This interaction is significantly weaker than its binding to RSK family kinases, which have Kd values in the 10-100 nM range. medchemexpress.com The interaction with the PLK family also occurs at nanomolar concentrations, consistent with its enzymatic inhibition of PLK1. medchemexpress.com

Cell-Based Assays for Modulating Specific Biological Pathways (without clinical endpoints or human relevance)

BI-D1870 is cell-permeant, allowing it to effectively inhibit RSK activity within intact cells. nih.govresearchgate.net This has enabled its use as a tool to probe RSK's role in various signaling pathways. In cell-based assays, BI-D1870 prevents the RSK-mediated phosphorylation of its downstream substrates. For instance, in human embryonic kidney 293 (HEK-293) cells, BI-D1870 blocks the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK3β) and LKB1 induced by phorbol (B1677699) esters (PMA) or epidermal growth factor (EGF). nih.govselleckchem.com

The specificity of BI-D1870 in a cellular context is demonstrated by its lack of effect on pathways mediated by other kinases. For example, it does not prevent the agonist-induced phosphorylation of substrates for six other AGC kinases. nih.gov Furthermore, it does not suppress the PMA- or EGF-induced phosphorylation of CREB (cAMP-response-element-binding protein), which is consistent with genetic data indicating that MSK, not RSK, is the primary kinase responsible for this event. nih.govresearchgate.net

Interestingly, some studies have reported that BI-D1870 can have off-target effects on the mTORC1 signaling pathway that are independent of its action on RSK. nih.gov In some cell lines, BI-D1870 was found to increase the activation of p70S6K, a key mTORC1 substrate, while another RSK inhibitor, SL0101, inhibited it. nih.gov In other contexts, such as in certain acute myeloid leukemia (AML) cell lines, BI-D1870 inhibited protein synthesis by downregulating the phosphorylation of mTORC1 substrates 4E-BP1 and p70S6K. jst.go.jp These context-dependent effects highlight the complexity of cellular signaling networks and the importance of careful interpretation of data from chemical inhibitors. BI-D1870 has also been shown to induce a G2/M phase arrest in the cell cycle and impede the metaphase-to-anaphase transition in AML cells. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for In Vitro Potency and Selectivity

BI-D1870 belongs to a class of dihydropteridinone inhibitors. nih.govresearchgate.net While detailed SAR studies for a broad range of its derivatives are not extensively published in publicly available literature, some insights can be gleaned from related compounds and the development of next-generation inhibitors. The core pteridinone scaffold is crucial for its activity.

Studies on related compounds have explored replacing the pteridinone ring with pyrrolopyrimidines and purines. researchgate.net The goal of these studies was to maintain the key interactions with the kinase hinge region, which are provided by the 2,6-difluorophenol-4-amino group of BI-D1870, while exploring new interactions at the substrate-binding site. researchgate.net The electronic properties of the phenol (B47542) ring are also important. The fluorine atoms on the phenyl ring in BI-D1870 are thought to optimize the pKa of the phenolic hydroxyl group, facilitating a crucial hydrogen bond with the DFG motif in the kinase active site, and may also protect the compound from metabolic degradation. researchgate.net The development of derivatives with different halogen substitutions (chlorine, bromine) has been explored to fine-tune these electronic characteristics and optimize binding. researchgate.net

Despite its potency, BI-D1870 has poor physicochemical properties for in vivo applications, including high clearance and a short half-life, which has prompted further research into developing analogs with improved pharmacokinetic profiles. nih.govresearchgate.net

Mechanistic Investigations of Molecular Interactions of this compound with Biomolecules

Characterization of Binding Sites and Modes of Action

Crystal structures of the RSK1 N-terminal kinase domain bound to ATP-analog inhibitors reveal the key interactions within this pocket. nih.gov Although a crystal structure of BI-D1870 specifically bound to RSK is not described in the searched literature, its ATP-competitive nature and the known structure of the kinase domain allow for a well-supported model of its binding mode. nih.govnih.gov The inhibitor occupies the hydrophobic pocket where the adenine (B156593) ring of ATP would normally bind. The interactions are likely anchored by hydrogen bonds between the pteridinone core and the hinge region of the kinase, a common binding motif for this class of inhibitors. As mentioned previously, the difluorophenyl group is predicted to form a key hydrogen bond with the backbone of the DFG motif, which is critical for kinase activity. researchgate.net

The mode of action is the prevention of ATP binding, which in turn blocks the transfer of the gamma-phosphate from ATP to the serine or threonine residues on RSK's protein substrates, thereby inhibiting downstream signaling events. nih.gov

Allosteric Modulation and Conformational Change Studies

Extensive literature searches did not yield any specific studies on the allosteric modulation or conformational changes induced by the compound this compound. While the concept of allosteric modulation is a critical area of research in pharmacology and chemical biology, particularly for receptors and enzymes, there is no publicly available research that investigates the effects of this specific compound on the conformational dynamics or allosteric sites of any biological target. Therefore, no data can be presented on its potential to act as an allosteric modulator.

Development of this compound-based Chemical Probes for Biological System Interrogation

There is currently no available scientific literature detailing the development or use of this compound as a scaffold for chemical probes. The design and synthesis of chemical probes are essential for exploring biological systems, but research into the functionalization of this particular compound for such purposes has not been reported. Consequently, there are no findings on the creation of fluorescently labeled, biotinylated, or otherwise modified versions of this compound for use in biological interrogation.

In Vitro Metabolism Studies of this compound by Isolated Enzymes or Cell Fractions (excluding in vivo human or animal data)

No in vitro metabolism studies of this compound using isolated enzymes (such as cytochrome P450 isoforms) or subcellular fractions (like liver microsomes or S9 fractions) have been published in the scientific literature. Such studies are fundamental to understanding the metabolic fate of a compound, including the identification of its metabolites and the enzymes responsible for its biotransformation. The absence of this data means that the metabolic pathway of this compound remains uncharacterized.

Exploration of 3 Methoxy 5 Methylamino Phenyl Methanol in Materials Science and Catalysis

Utilization of (3-Methoxy-5-(methylamino)phenyl)methanol as a Monomer or Cross-linker in Polymer Synthesis

The bifunctional nature of this compound, possessing both a reactive amine and a hydroxyl group, makes it a promising candidate as a monomer for various polymerization reactions. Its structural similarity to aminophenols, which are known to undergo oxidative polymerization, suggests that it could serve as a building block for novel polymers. mdpi.com

The secondary amine group, analogous to that in N-methylaniline, can be susceptible to oxidative chemical polymerization, typically in an acidic medium using an oxidant like ammonium (B1175870) persulfate or sodium dichromate. tandfonline.comtandfonline.com This process could lead to the formation of a poly(N-methylaniline)-type backbone. Simultaneously, the primary alcohol (benzyl alcohol) group offers a site for condensation polymerization, such as esterification or etherification, allowing for the synthesis of polyesters and polyethers.

This dual reactivity opens pathways to creating complex polymer architectures. For instance, initial polymerization through the amine group could yield a linear polymer, with the pendant hydroxyl groups available for subsequent cross-linking reactions. Esterification of these hydroxyl groups with diacids or diacyl chlorides could transform a thermoplastic polymer into a thermoset material with enhanced mechanical and thermal stability. tandfonline.com Studies on poly(m-aminophenol) have shown that such post-polymerization modification is a viable strategy for creating cross-linked networks. tandfonline.com The polymerization of aminophenol isomers often results in polymers with unique structures, such as the C-O-C linkages found in electropolymerized poly(m-aminophenol), and conductivities that differ from those of pure polyaniline. mdpi.comcapes.gov.br

| Monomer | Polymerization Method | Oxidant/Catalyst | Resulting Polymer Structure | Ref. |

| m-Aminophenol | Chemical Oxidative | Ammonium Persulfate (APS) | Poly(m-aminophenol) (PMAP) | tandfonline.com |

| o-Aminophenol | DBD Plasma | - | Poly-o-aminophenol (PoAP) with quinoid structure | mdpi.com |

| N-Methylaniline | Chemical Oxidative | Sodium Dichromate | Poly(N-methylaniline) | tandfonline.com |

| p-Aminophenol | Electrochemical | - | Soluble, electroactive polymer |

This table presents polymerization data for compounds analogous to this compound, illustrating potential synthesis pathways.

Integration of this compound into Supramolecular Assemblies and Frameworks

The molecular structure of this compound is exceptionally well-suited for the construction of supramolecular assemblies. The formation of these higher-order structures is governed by non-covalent interactions, for which this molecule has several key features. The secondary amine (N-H) and the hydroxyl group (O-H) are potent hydrogen-bond donors, while the oxygen atom of the methoxy (B1213986) group, the nitrogen atom's lone pair, and the hydroxyl oxygen can all act as hydrogen-bond acceptors. researchgate.net This capacity for multiple, self-complementary hydrogen bonds can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. researchgate.netrsc.org

Furthermore, the central phenyl ring provides a platform for aromatic π-π stacking interactions. nih.govnih.gov The interplay between directional hydrogen bonding and less-directional, but significant, π-π stacking often dictates the final architecture of the assembly. rsc.orgrsc.org Depending on the specific molecular orientation and environment, these interactions can lead to the formation of structures like columnar liquid crystals or extended molecular sheets. rsc.orgnih.gov

This ability to form ordered structures also makes this compound a potential organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The nitrogen of the amine and the oxygen of the alcohol can act as a bidentate chelating unit to coordinate with metal ions or clusters, which serve as the nodes of the framework. researchgate.net The methoxy substituent can influence the electronic properties and steric environment of the coordination site, potentially tuning the properties of the resulting MOF for applications in gas storage or catalysis.

| Interaction Type | Functional Group(s) Involved | Potential Supramolecular Structure | Ref. |

| Hydrogen Bonding | -NH, -OH, -OCH₃ | Linear chains, 2D sheets, 3D networks | researchgate.net |

| π-π Stacking | Phenyl Ring | Columnar stacks, offset parallel arrangements | nih.gov |

| Coordination Bonding | -NH, -OH | Metal-Organic Frameworks (MOFs) | researchgate.net |

This table outlines the non-covalent interactions available to this compound for forming supramolecular structures.

This compound as a Ligand, Organocatalyst, or Precursor in Advanced Catalytic Systems

The combination of amine and alcohol functionalities within a single molecule is a hallmark of successful organocatalysts and ligands for metal-based catalysis.

Organocatalysis: Amino alcohols are established as efficient organocatalysts for a variety of asymmetric transformations. rsc.orgrsc.org The amine group can act as a Brønsted base or engage in covalent catalysis via enamine formation, while the nearby hydroxyl group can activate and orient substrates through hydrogen bonding. rsc.org This bifunctional activation mechanism makes this compound a promising candidate for catalyzing reactions such as asymmetric Michael and aldol (B89426) additions. rsc.orgacs.org

Ligand for Metal Catalysis: The N,O-bidentate nature of this compound allows it to act as a chelating ligand for a wide range of transition metals. Aminophenol-based ligands have been used to create metal complexes active in bioinspired oxidation, C-H amination, and coupling reactions. iarjset.comnih.gov In many of these systems, the aminophenol ligand is "redox-active" or "non-innocent," meaning it can participate directly in electron transfer processes during the catalytic cycle, which is a key feature in the activation of small molecules and the mediation of challenging transformations. The electronic properties of the ligand, influenced by the methoxy group, would play a crucial role in tuning the reactivity of the metal center.

| Catalysis Type | Role of this compound | Key Functional Groups | Example Reaction Type | Ref. |

| Organocatalysis | Bifunctional Catalyst | -NH (base), -OH (H-bonding) | Asymmetric Michael Addition | rsc.org |

| Metal Catalysis | Bidentate Ligand | -NH (coordination), -OH (coordination) | Alcohol Oxidation, C-N Coupling | iarjset.com |

| Precursor | Catalyst Precursor | -OH, -NH | Synthesis of Heterogeneous Catalysts | nanomaterchem.com |

This table summarizes the potential catalytic roles of this compound.

Nanomaterial Synthesis and Surface Functionalization Incorporating this compound Moieties

The functional groups of this compound provide multiple avenues for interfacing with nanomaterials, either during their synthesis or through post-synthetic surface modification.

Aniline (B41778) and its derivatives are known to act as effective stabilizers for metal nanoparticles, such as palladium and silver, during their synthesis. researchgate.net The amine group coordinates to the nanoparticle surface, preventing aggregation. Subsequently, the aniline monomers can be polymerized in situ to form a conductive polymer shell, yielding a core-shell nanocomposite. researchgate.netnih.gov this compound could similarly be used to stabilize growing nanoparticles and form a functional polymer coating. patsnap.com

For semiconductor nanocrystals like quantum dots (QDs), surface chemistry is critical to their optical properties. The amine group, being a Lewis base, can bind to the QD surface, passivating electronic trap states that would otherwise quench luminescence. acs.orgresearchgate.net This surface functionalization can lead to a significant increase in fluorescence quantum yield. acs.org The benzyl (B1604629) alcohol moiety offers a secondary point of interaction or a site for further chemical modification. This dual functionality is valuable for creating stable, water-soluble QDs for biological imaging or sensing applications. nih.gov The molecule could also be used to functionalize carbon-based nanomaterials like graphene, for example, through amidation reactions to covalently link the molecule to a carboxylated surface. researchgate.net

| Nanomaterial | Role of this compound | Interacting Group(s) | Resulting Effect | Ref. |

| Metal Nanoparticles (e.g., Pd, Ag) | Stabilizing Agent & Monomer | Amine | Control of particle size, formation of polymer shell | researchgate.net |

| Quantum Dots (e.g., CdSe) | Surface Ligand | Amine | Passivation of surface traps, enhanced quantum yield | acs.orgresearchgate.net |

| Graphene | Functionalizing Agent | Amine, Alcohol | Covalent surface modification, altered properties | researchgate.net |

This table illustrates the potential applications of this compound in nanotechnology.

Investigation of Optoelectronic and Photophysical Properties of this compound Derivatives

The photophysical properties of this compound are expected to be dominated by its substituted aniline core. Aniline itself is a fluorescent compound, and its absorption and emission characteristics are highly sensitive to the electronic nature and position of substituents on the aromatic ring, as well as the surrounding solvent environment. acs.orgaatbio.com

The presence of both a methoxy (-OCH₃) group and a methylamino (-NHCH₃) group, which are both electron-donating, is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted aniline. The fluorescence of aniline derivatives is often most intense for the neutral, non-ionized form. nih.gov However, studies on other meta-substituted anilines have shown that fluorescence can be dramatically quenched in aqueous environments due to efficient internal conversion pathways, a phenomenon linked to hydrogen-bonding interactions with water. acs.org This suggests that the fluorescence of this compound could be highly sensitive to solvent polarity and proticity, making it a potential candidate for use as an environmental sensor or fluorescent probe. acs.org The benzyl alcohol portion of the molecule is less likely to contribute directly to strong fluorescence but could influence excited-state dynamics and photostability.

| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent/Environment | Key Observation | Ref. |

| Aniline | 286 | 336 | Not specified | Basic fluorescence data | aatbio.com |

| m-Cyanoaniline | ~290 | ~340 | Acetonitrile | High fluorescence quantum yield (0.14) | acs.org |

| m-Cyanoaniline | ~290 | ~350 | Water | Extreme fluorescence quenching (yield = 0.0019) | acs.org |

| p-Anisidine | Not specified | ~350 | Neutral | Shows excited-state ionization in acid | nih.gov |

This table provides comparative photophysical data for related aniline derivatives, highlighting the strong influence of substituents and environment on fluorescence properties, which would be relevant for studying this compound.

Future Directions and Emerging Research Avenues for 3 Methoxy 5 Methylamino Phenyl Methanol

Advancement of Novel and Efficient Synthetic Methodologies

Currently, specific, high-yield synthetic routes for (3-Methoxy-5-(methylamino)phenyl)methanol are not extensively documented in publicly available literature. Future research should prioritize the development of efficient and scalable synthetic protocols. Drawing inspiration from the synthesis of related substituted aminophenols, several strategies can be envisioned.

One potential approach could involve the strategic modification of commercially available precursors such as 3,5-dimethoxyaniline. A possible synthetic pathway could involve the selective N-methylation of one amino group, followed by the reduction of a carbonyl group introduced at the 1-position. For instance, processes for preparing 3-(N,N-disubstituted amino)phenols have been developed by reacting a dihydric phenol (B47542) with a primary amine, followed by reductive alkylation. google.com Such multi-step syntheses would require careful optimization of reaction conditions to ensure high regioselectivity and yield.

Another avenue for exploration is the use of modern catalytic systems. For example, copper-catalyzed reactions have been successfully employed for the synthesis of meta-aminophenol derivatives through cascade reactions. mdpi.comnih.gov Investigating similar catalytic approaches for the specific substitution pattern of this compound could lead to more direct and atom-economical synthetic routes. The selective alkylation of aminophenols is another area of interest, with methods being developed for either O- or N-alkylation. researchgate.net

Furthermore, the synthesis of N-methyl aromatic amines from nitroso compounds and methylboronic acid under transition-metal-free conditions presents an alternative strategy that could be adapted. acs.org The development of a robust synthetic methodology is the gateway to enabling all other future research on this compound.

Strategic Development of this compound-based Chemical Biology Tools

The aminophenol scaffold is a privileged structure in medicinal chemistry and chemical biology. nih.govacs.org Derivatives of aminophenols have been explored for a wide range of biological activities. nih.gov The unique combination of functional groups in this compound makes it an attractive starting point for the design of novel chemical probes to investigate biological systems. youtube.com

Future research could focus on derivatizing the primary alcohol or the secondary amine to attach fluorophores, biotin (B1667282) tags, or reactive moieties for target identification. The methoxy (B1213986) and methylamino groups can be systematically varied to modulate properties such as solubility, cell permeability, and target-binding affinity. For instance, the development of diverse molecular scaffolds from common intermediates is a powerful strategy in drug discovery. nih.govnih.gov

By analogy with other aminophenol derivatives, molecules based on the this compound scaffold could be screened for a variety of biological activities. For example, aminophenol derivatives have been investigated for their potential as ferroptosis inhibitors and for their antimicrobial and antidiabetic properties. nih.govnih.gov The specific substitution pattern of the target compound may confer unique biological activities that warrant investigation.

Expansion into Novel Material Science and Advanced Functional Materials Applications

The self-assembly of small organic molecules into well-defined nanostructures is a burgeoning field in material science. sc.edubeilstein-journals.orgnih.govnih.gov The functional groups on this compound, particularly the hydroxyl and amino groups, are capable of forming strong intermolecular hydrogen bonds, which can drive self-assembly processes.

Future research could explore the ability of this compound and its derivatives to form functional materials such as organogels, liquid crystals, or porous solids. The potential for π-π stacking of the aromatic rings could further contribute to the stability and properties of the resulting materials. For example, poly(meta-aminophenol) has been synthesized and its electrical properties studied, indicating the potential for developing conductive polymers from related monomers. researchgate.net

The development of functional materials from self-assembled macrocycles containing urea (B33335) groups, which also form strong hydrogen bonds, has been an active area of research. researchgate.net By analogy, the functional groups on this compound could be exploited to create novel materials with applications in sensing, separation, or catalysis.

Interdisciplinary Research Opportunities and Synergistic Collaborations involving this compound

The multifaceted nature of this compound makes it an ideal candidate for interdisciplinary research projects. The successful exploration of its potential will likely require synergistic collaborations between synthetic chemists, chemical biologists, material scientists, and computational chemists.

A collaborative effort could, for example, involve the synthesis of a library of derivatives, followed by high-throughput screening for biological activity. Hits from these screens could then be further investigated through detailed mechanistic studies, involving both experimental and computational approaches.

In the realm of material science, collaborations could focus on a combined experimental and theoretical approach to understanding the self-assembly behavior of the molecule and its derivatives. Computational modeling could predict the most likely packing arrangements, which could then be verified experimentally through techniques like X-ray crystallography and scanning electron microscopy.

Application of Predictive Modeling and Machine Learning Algorithms in this compound Research

The field of chemistry is being revolutionized by the application of machine learning and artificial intelligence. rjptonline.org These computational tools can be used to predict chemical reactions, molecular properties, and biological activities, thereby accelerating the pace of research. neurips.ccnih.govnips.ccresearchgate.net

For a novel compound like this compound, where experimental data is lacking, predictive modeling can play a particularly important role. Machine learning models can be trained on large datasets of known compounds to predict the properties of new molecules. For example, quantitative structure-property relationship (QSPR) models have been used to predict the physicochemical properties of bioactive polyphenols. nih.gov Similar models could be developed to predict the properties of substituted phenols, including their acidity and toxicity. researchgate.netnih.govresearchgate.net

Furthermore, machine learning algorithms can be employed to predict the most promising synthetic routes for the compound and its derivatives. By analyzing vast databases of chemical reactions, these models can suggest reaction conditions and catalysts that are likely to be successful. This can save significant time and resources in the laboratory. As more data is generated for this compound and its analogues, these predictive models will become increasingly accurate and valuable. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.